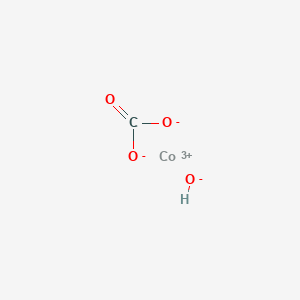
Cobalt(3+) carbonate hydroxide (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(3+) carbonate hydroxide (1/1/1) is a compound that combines cobalt, carbonate, and hydroxide ions in a specific stoichiometric ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt(3+) carbonate hydroxide (1/1/1) can be synthesized through various methods, including hydrothermal synthesis and co-precipitation. One common method involves dissolving cobalt nitrate in deionized water, followed by the addition of ammonium fluoride and sodium carbonate. The mixture is then subjected to hydrothermal conditions, typically at temperatures around 120-180°C for several hours .
Industrial Production Methods
In industrial settings, the production of cobalt(3+) carbonate hydroxide (1/1/1) often involves large-scale hydrothermal reactors. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(3+) carbonate hydroxide (1/1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form cobalt oxide or reduced to cobalt metal under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions with cobalt(3+) carbonate hydroxide (1/1/1) include mineral acids, such as hydrochloric acid, which can dissolve the compound to form cobalt chloride and release carbon dioxide . Other reagents include hydrogen peroxide for oxidation reactions and sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from reactions involving cobalt(3+) carbonate hydroxide (1/1/1) depend on the specific reaction conditions. For instance, oxidation reactions typically yield cobalt oxide, while reduction reactions can produce cobalt metal .
Applications De Recherche Scientifique
Cobalt(3+) carbonate hydroxide (1/1/1) has a wide range of scientific research applications:
Energy Storage: The compound is utilized in the development of supercapacitors and batteries due to its high specific capacitance and excellent cycling stability.
Gas Sensing: It is employed in the fabrication of gas sensors, particularly for detecting gases like ammonia.
Materials Science: The unique structural properties of cobalt(3+) carbonate hydroxide (1/1/1) make it suitable for use in advanced materials and nanostructures.
Mécanisme D'action
The mechanism by which cobalt(3+) carbonate hydroxide (1/1/1) exerts its effects is primarily related to its ability to facilitate electron transfer processes. In catalysis, for example, the compound’s structure allows for efficient electron transfer, which enhances its catalytic activity in reactions like the oxygen evolution reaction . The molecular targets and pathways involved include the active sites on the cobalt ions, which interact with reactant molecules to facilitate the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Cobalt(3+) carbonate hydroxide (1/1/1) can be compared with other similar compounds, such as cobalt(II) carbonate, cobalt(II) hydroxide, and nickel-cobalt carbonate hydroxide hydrate
Cobalt(II) Carbonate: Similar in composition but typically less active in catalytic applications.
Cobalt(II) Hydroxide: Shares hydroxide ions but lacks the carbonate component, affecting its structural properties and reactivity.
Nickel-Cobalt Carbonate Hydroxide Hydrate: A mixed-metal compound that combines the properties of both nickel and cobalt, offering unique advantages in certain applications.
Propriétés
Numéro CAS |
62647-83-0 |
|---|---|
Formule moléculaire |
CHCoO4-3 |
Poids moléculaire |
135.95 g/mol |
Nom IUPAC |
cobalt;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/p-3 |
Clé InChI |
AMBICLBCMQSUDI-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].[OH-].[Co+3] |
SMILES canonique |
C(=O)([O-])[O-].[OH-].[Co] |
Key on ui other cas no. |
62647-83-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















